Ethyl octanoate
Overview
Description
Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol. It is a colorless liquid at room temperature with a semi-developed formula of CH₃(CH₂)₆COOCH₂CH₃. This compound is widely used in the food industry as a flavoring agent and in the perfume industry as a scent additive. It is present in many fruits and alcoholic beverages, imparting a strong odor of fruit and flowers .
Mechanism of Action
Ethyl octanoate, also known as ethyl caprylate, is a fatty acid ester formed from caprylic acid and ethanol . It is a colorless liquid at room temperature and is used in food industries as a flavoring and in the perfume industry as a scent additive .
Target of Action
This compound primarily targets the olfactory receptors, contributing to the aroma profile of various foods and beverages. It is present in many fruits and alcoholic beverages, and has a strong odor of fruit and flowers .
Biochemical Pathways
This compound is synthesized from caprylic acid and ethanol via a classic Fischer–Speier esterification . This process involves the reaction of an alcohol (ethanol) with a carboxylic acid (caprylic acid) to produce an ester (this compound) and water. The equilibrium of this reaction can be shifted towards the right side of the equation through the removal of water .
Result of Action
The primary result of this compound’s action is the perception of a fruity and floral aroma. This is due to its interaction with olfactory receptors, which send signals to the brain that are interpreted as specific smells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility and therefore its ability to reach olfactory receptors can be affected by temperature . Furthermore, its stability and efficacy as a flavoring agent can be influenced by the pH and composition of the food or beverage it is added to.
Biochemical Analysis
Biochemical Properties
Ethyl octanoate plays a role in biochemical reactions, particularly in the creation of synthetic fruity scents The nature of these interactions is largely determined by the structure of this compound, which is characterized by the semi-developed formula of CH3(CH2)6COOCH2CH3 .
Cellular Effects
It is known that it influences cell function through its role as a flavoring and scent additive
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis from caprylic acid and ethanol via a classic Fischer–Speier esterification . This process involves the condensation of acyl-CoAs and alcohols to form esters . This compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
It is known that this compound is not considered to be toxic, with a lethal dose 50 (LD50) in rats being 25.96 g/kg .
Metabolic Pathways
This compound is involved in the metabolic pathway of ester synthesis, specifically the Fischer–Speier esterification
Preparation Methods
Ethyl octanoate can be synthesized through a classic Fischer–Speier esterification reaction, which involves the reaction of caprylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH3(CH2)6COOH+CH3CH2OH→CH3(CH2)6COOCH2CH3+H2O
The equilibrium of this reaction can be shifted towards the formation of this compound by removing the water produced during the reaction .
Chemical Reactions Analysis
Ethyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to caprylic acid and ethanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under specific conditions, this compound can be oxidized to form caprylic acid and other oxidation products.
Common reagents used in these reactions include acids (such as sulfuric acid) for hydrolysis and transesterification, and oxidizing agents (such as potassium permanganate) for oxidation .
Scientific Research Applications
Ethyl octanoate has several scientific research applications:
Chemistry: It is used as a standard for the measurement of flavor-active compounds by gas chromatography.
Biology: this compound is studied for its role in the aroma profile of various fruits and alcoholic beverages.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug delivery systems.
Industry: It is used in the production of synthetic fruity scents and as a cleaning agent.
Comparison with Similar Compounds
Ethyl octanoate is similar to other fatty acid esters such as ethyl acetate and ethyl butyrate. it is unique due to its specific odor profile and its presence in certain fruits and alcoholic beverages. Compared to ethyl acetate, which has a more widespread use, this compound is used in niche applications where its specific scent is desired .
Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl hexanoate
This compound stands out due to its strong fruity and floral odor, making it valuable in the flavor and fragrance industries.
Properties
IUPAC Name |
ethyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZUSRORWSJGET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051542 | |
Record name | Ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid with a wine, brandy, fruity floral odour | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
206.00 to 208.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0701 mg/mL at 25 °C, Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water and glycerol, 1ml in 4ml 70% ethanol (in ethanol) | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.865-0.868 | |
Record name | Ethyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/308/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
106-32-1 | |
Record name | Ethyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl caprylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL OCTANOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8898 | |
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Record name | Octanoic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81C5MOP582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-43.1 °C | |
Record name | Ethyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040195 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Q1: What is ethyl octanoate known for?
A1: this compound is an ester prized for its pleasant aroma, often described as fruity, floral, pineapple-like, or apricot-like. It is a significant contributor to the aroma profile of various fruits and beverages. [, , , , , , , , , ]
Q2: Which fruits have been found to contain this compound?
A2: this compound has been identified as a volatile component in fruits like African medlar (Vangueria infausta), quince (Cydonia oblonga Mill.), and peaches ('Feicheng'). [, , ]
Q3: How does this compound contribute to the aroma of beverages like wine and beer?
A3: this compound is a significant contributor to the fruity and floral aromas of various alcoholic beverages. Its presence has been studied in wines made from grapes like Pinot Noir, Cabernet Sauvignon, Posip, Malvasia Istriana, Grasevina, and Amontillado sherry. It is also found in beer, cachaça, and mead. [, , , , , , , , , ]
Q4: Does the presence of this compound vary during the production of beverages?
A4: Yes, the concentration of this compound can change throughout the production process of beverages like wine and beer, influenced by factors like yeast strain, fermentation conditions (temperature, sugar content), and aging processes. [, , , , , , ]
Q5: Can this compound be used as an attractant for insects?
A5: Research indicates that this compound acts as a short-range attractant for the spotted wing drosophila (Drosophila suzukii), a pest affecting soft-skinned fruits. This property makes it a potential component in pest monitoring and control strategies. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C10H20O2, and its molecular weight is 172.26 g/mol. []
Q7: How is this compound synthesized?
A7: this compound is typically synthesized through the esterification reaction of octanoic acid (caprylic acid) and ethanol. This reaction can be catalyzed by various methods, including solid superacids like TiSiW12O40/TiO2. []
Q8: Are there applications of this compound beyond its use as a flavor and aroma compound?
A8: Yes, this compound has been explored as a potential additive in gasoline due to its ability to improve fuel lubricity. [, ]
Q9: How does this compound improve gasoline lubricity?
A9: Studies show that adding this compound to gasoline reduces the wear scar diameter (WSD) in lubricity tests using High Frequency Reciprocating Test Rig (HFRR) equipment. This suggests that it can enhance the lubricating properties of gasoline, potentially reducing engine wear. []
Q10: Are there any other potential uses of this compound being investigated?
A10: Research has explored the use of sucrose octanoate, a derivative of this compound, as an antibacterial finishing agent for cotton fabrics. []
Q11: What analytical techniques are commonly used to identify and quantify this compound?
A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in various matrices, including fruits, beverages, and other complex mixtures. [, , , , , , , , , , , , , , , , ]
Q12: What is the role of headspace solid-phase microextraction (HS-SPME) in analyzing this compound?
A12: HS-SPME is a sample preparation technique often employed before GC-MS analysis to extract volatile compounds like this compound from complex matrices, concentrating them for improved detection and quantification. [, , , , , ]
Q13: Are there other analytical methods used to study the properties of this compound?
A13: Apart from GC-MS and HS-SPME, techniques like small-angle neutron scattering (SANS) have been used to study the behavior of this compound in microemulsion systems, providing insights into its interactions with other components. []
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